Welcome to the BenchChem Online Store!
molecular formula C4H8O2 B042824 4-Hydroxy-2-butanone CAS No. 590-90-9

4-Hydroxy-2-butanone

Cat. No. B042824
M. Wt: 88.11 g/mol
InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128728

Procedure details

A mixture of 88 g of 3-ketobutan-1-ol, 150 g of diethyl ketone and 0.1 g of hydroquinone is dripped in the course of two hours into a mixture of 250 g of diethyl ketone and 10 g of a 30% by weight solution of sodium methylate in methanol which is boiling under reflux. The reaction mixture is then heated under reflux for another two hours. 37 g of water is removed from the reaction mixture by entrainment during the reaction. The whole is processed as described in Example 8. 73 g of 2,3,6-trimethyl-2-cyclohexen-1-one and 10 g of 4-methyl-3-ethyl-2-cyclohexen-1-one are obtained. The total yield of cyclohexenone is 60% with reference to 3-ketobutan-1-ol.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:6])[CH2:3][CH2:4][OH:5].[CH2:7]([C:9]([CH2:11]C)=O)[CH3:8].[C:13]1([CH:20]=[CH:19][C:17]([OH:18])=[CH:16][CH:15]=1)O.C[O-].[Na+]>CO>[CH3:13][C:3]1[C:4](=[O:5])[CH:7]([CH3:8])[CH2:9][CH2:11][C:2]=1[CH3:6].[CH3:7][CH:13]1[CH2:20][CH2:19][C:17](=[O:18])[CH:16]=[C:15]1[CH2:2][CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
O=C(CCO)C
Name
Quantity
150 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
37 g of water is removed from the reaction mixture by entrainment during the reaction

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CCC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
Name
Type
product
Smiles
CC1C(=CC(CC1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.